5-(1H-indol-5-yl)-2-furaldehyde
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Overview
Description
5-(1H-indol-5-yl)-2-furaldehyde: is an organic compound that features both an indole and a furan ring in its structure The indole ring is a common motif in many natural products and pharmaceuticals, while the furan ring is known for its aromaticity and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-5-yl)-2-furaldehyde typically involves the construction of the indole and furan rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final coupling step can be achieved through various cross-coupling reactions, such as the Stille or Suzuki coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-indol-5-yl)-2-furaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(1H-indol-5-yl)-2-furancarboxylic acid.
Reduction: 5-(1H-indol-5-yl)-2-furanmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(1H-indol-5-yl)-2-furaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates .
Medicine: The indole and furan rings are common in many bioactive molecules. Therefore, this compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its aromatic nature and reactivity .
Mechanism of Action
The mechanism of action of 5-(1H-indol-5-yl)-2-furaldehyde in biological systems involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
5-(1H-indol-3-yl)-2-furaldehyde: Similar structure but with the indole ring attached at the 3-position instead of the 5-position.
5-(1H-indol-5-yl)-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: 5-(1H-indol-5-yl)-2-furaldehyde is unique due to the specific positioning of the indole and furan rings, which can influence its reactivity and interactions with biological targets. This unique structure allows for distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
893736-39-5 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(1H-indol-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-11-2-4-13(16-11)10-1-3-12-9(7-10)5-6-14-12/h1-8,14H |
InChI Key |
NJQUOVBEEFXZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC=C(O3)C=O |
Origin of Product |
United States |
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